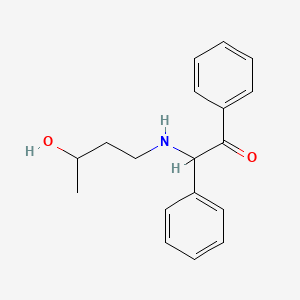
2-(3-Hydroxybutylamino)-1,2-diphenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxybutylamino)-1,2-diphenylethanone is an organic compound that features a hydroxybutylamino group attached to a diphenylethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxybutylamino)-1,2-diphenylethanone typically involves the reaction of 1,2-diphenylethanone with 3-hydroxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as methanol or ethanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as automated synthesis and high-throughput screening may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Hydroxybutylamino)-1,2-diphenylethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the diphenylethanone moiety can be reduced to form an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Hydroxybutylamino)-1,2-diphenylethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Hydroxybutylamino)-1,2-diphenylethanone involves its interaction with specific molecular targets and pathways. The hydroxybutylamino group may interact with enzymes or receptors, modulating their activity. The diphenylethanone moiety may contribute to the compound’s overall stability and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2-(3-Hydroxybutylamino)-1,2-diphenylethanone can be compared with other similar compounds such as:
2-(3-Hydroxypropylamino)-1,2-diphenylethanone: Similar structure but with a shorter hydroxyalkyl chain.
2-(3-Hydroxybutylamino)-1,2-diphenylmethanone: Similar structure but with a different carbonyl group.
2-(3-Hydroxybutylamino)-1,2-diphenylethanol: Similar structure but with an alcohol group instead of a ketone.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
6277-83-4 |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
2-(3-hydroxybutylamino)-1,2-diphenylethanone |
InChI |
InChI=1S/C18H21NO2/c1-14(20)12-13-19-17(15-8-4-2-5-9-15)18(21)16-10-6-3-7-11-16/h2-11,14,17,19-20H,12-13H2,1H3 |
InChI Key |
LVKBQFXXIDMFTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C1=CC=CC=C1)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















